5-Hydroxyhydantoin

Beschreibung

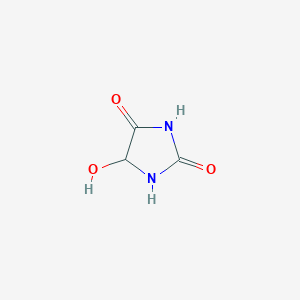

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-hydroxyimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O3/c6-1-2(7)5-3(8)4-1/h1,6H,(H2,4,5,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLUZALOENCNQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400049 |

Source

|

| Record name | 5-HYDROXYHYDANTOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29410-13-7 |

Source

|

| Record name | 5-Hydroxyhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29410-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029410137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-HYDROXYHYDANTOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53RWX86RYV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Hydroxyhydantoin chemical structure and properties

Structural Dynamics, Bio-Analytical Detection, and Clinical Relevance

Executive Summary & Chemical Identity

5-Hydroxyhydantoin (5-HH) is a critical oxidative lesion of pyrimidines, primarily arising from the reactive oxygen species (ROS)-mediated degradation of cytosine.[1] Unlike stable metabolites, 5-HH represents a dynamic "hemiaminal" intermediate that poses significant challenges in quantification due to its susceptibility to ring-opening and dehydration.[1]

In drug development and oncology, 5-HH serves as a specific biomarker for oxidative DNA damage, distinct from the more commonly cited 8-hydroxy-2'-deoxyguanosine (8-OHdG).[1] Its presence indicates a failure in the Base Excision Repair (BER) pathway, specifically involving DNA glycosylases such as NEIL1 and NTH1.

Chemical Constitution[1][2][3][4][5]

-

Molecular Formula: C

H -

Molecular Weight: 116.08 g/mol [1]

-

Key Structural Feature: The C5 position is a chiral center bearing a hydroxyl group. This creates a hemiaminal functionality, making the ring susceptible to hydrolysis under alkaline conditions.

Mechanistic Formation: The Cytosine Oxidation Pathway

Understanding the origin of 5-HH is essential for interpreting its presence in biological matrices. It is not a primary metabolite but a degradation product of the unstable cytosine glycol intermediate.

The Pathway[2][7][8]

-

ROS Attack: Hydroxyl radicals (

OH) attack the C5-C6 double bond of cytosine.[1] -

Glycol Formation: This yields Cytosine Glycol (5,6-dihydroxy-5,6-dihydrocytosine).[1]

-

Deamination & Rearrangement: Cytosine glycol is unstable; it undergoes deamination to Uracil Glycol or rearranges/dehydrates.[1]

-

Ring Contraction: A benzilic acid-type rearrangement results in the contraction of the six-membered pyrimidine ring to the five-membered imidazolidine ring of this compound.[1]

Visualization: Oxidative Cascade

The following diagram illustrates the degradation vector from Cytosine to 5-HH.[1]

Figure 1: The oxidative degradation pathway transforming the pyrimidine cytosine into the imidazolidine 5-HH lesion.[1]

Physicochemical Properties & Stability

Researchers must account for the lability of 5-HH during sample preparation.[1]

| Property | Value / Characteristic | Experimental Implication |

| Solubility | High in H | Extract with polar solvents; avoid non-polar organic phases (e.g., hexane).[1] |

| pKa | ~8.5 – 9.1 (Imide N-H) | Ionizes at basic pH.[1] Critical: Maintain pH < 7.5 during extraction to prevent ring opening to allanturic acid.[1] |

| Chirality | C5 (R/S Enantiomers) | Enantiomers may be resolved on chiral HPLC columns (e.g., Chiralpak). Biological systems often produce specific stereoisomers.[1] |

| Thermostability | Moderate | Stable up to ~150°C, but derivatization is required for GC to prevent thermal decomposition. |

| UV Absorbance | Weak chromophore.[1] UV detection is non-specific; MS or ECD is required for trace analysis.[1] |

Analytical Methodologies

Accurate quantification requires distinguishing 5-HH from its isomers and preventing artifactual formation during workup.[1]

Protocol A: GC-MS Quantification (Gold Standard)

Gas Chromatography-Mass Spectrometry (GC-MS) provides the structural resolution necessary for 5-HH analysis, but the molecule is non-volatile and must be derivatized.[1]

Reagents:

-

Derivatizer: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

-

Solvent: Anhydrous Acetonitrile or Pyridine.[1]

-

Internal Standard:

C-labeled 5-HH or 5-methylhydantoin.[1]

Step-by-Step Workflow:

-

Lyophilization: Evaporate the aqueous biological sample (urine/lysate) to complete dryness.[1] Note: Moisture kills the derivatization reaction.

-

Methoximation (Optional but Recommended): Add Methoxyamine-HCl in pyridine (20 mg/mL) and incubate at 60°C for 30 mins. This stabilizes any open-ring aldehyde tautomers.[1]

-

Silylation: Add 50 µL BSTFA + 1% TMCS. Flush with N

gas. Cap tightly. -

Incubation: Heat at 60°C for 45–60 minutes. The solution should turn clear.

-

Injection: Inject 1 µL into GC-MS (Splitless mode).

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).[1]

-

Target Ions: Look for the bis-TMS derivative (M+ = 260 m/z) and the characteristic [M-15]+ fragment (loss of methyl group).

-

Protocol B: HPLC-ECD (High Sensitivity)

For laboratories without GC-MS, HPLC with Electrochemical Detection (ECD) is highly sensitive for oxidized bases.[1]

System Setup:

-

Column: Porous Graphitic Carbon (Hypercarb) or C18 (if ion-pairing is used).[1]

-

Mobile Phase: 50 mM Ammonium Acetate (pH 5.5) / Methanol (95:5).[1]

-

Detection: Coulometric array.

Visualization: Analytical Decision Tree

Figure 2: Workflow for selecting the appropriate analytical technique based on sensitivity vs. structural confirmation needs.

Biological Significance & Reference Standards

Clinical Relevance

5-HH is not merely a waste product; it is a mutagenic lesion.[1] If left unrepaired in the genome, it acts as a blocking lesion for DNA polymerases.

-

Mutagenicity: It frequently causes C

T transition mutations because the polymerase may preferentially insert Adenine (A) opposite the 5-HH lesion instead of Guanine (G). -

Repair: The primary defense mechanism is the Base Excision Repair (BER) pathway.[3] The enzymes Endonuclease VIII-like (NEIL1) and NTH1 are responsible for excising 5-HH from the DNA backbone.[1]

Preparation of Standards (Laboratory Scale)

Since commercial standards can be expensive or unstable, a common laboratory generation method involves the oxidation of cytosine.

-

Reaction: Dissolve Cytosine (1 mM) in aerated water.

-

Oxidation: Expose to Gamma irradiation (e.g.,

Co source) or a Fenton reagent system (Fe -

Purification: Isolate 5-HH fractions via semi-preparative HPLC using the absorbance at 210 nm.

References

-

Dizdaroglu, M. (2015).[1][4] "Oxidatively induced DNA damage: mechanisms, repair and disease."[3] Cancer Letters. Link

-

Gasparutto, D., et al. (2009).[2] "Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases." Biochimica et Biophysica Acta. Link

-

NIST Mass Spectrometry Data Center. (2023).[1] "this compound Mass Spectrum." National Institute of Standards and Technology.[1] Link

-

PubChem. (2023).[1] "Compound Summary: this compound." National Library of Medicine.[1] Link

-

Cadet, J., & Wagner, J.R. (2013). "DNA Base Damage by Reactive Oxygen Species, Oxidizing Agents, and UV Radiation." Cold Spring Harbor Perspectives in Biology. Link

Sources

- 1. 5-Hydroxy-5-methylhydantoin | C4H6N2O3 | CID 3014609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 5-Hydroxy-5-methylhydantoin DNA lesion, a molecular trap for DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation and Abundance of 5-Hydroxymethylcytosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 5-Hydroxyhydantoin (CAS 29410-13-7)

Content Type: Technical Whitepaper & Experimental Protocol Audience: Researchers, Medicinal Chemists, and Toxicologists Version: 1.0

Executive Summary

5-Hydroxyhydantoin (CAS 29410-13-7) is a pivotal imidazolidine-2,4-dione derivative serving two distinct roles in modern biochemical research: as a critical biomarker of oxidative DNA damage (specifically cytosine oxidation) and as a metabolic intermediate in the degradation of purines and creatinine. This guide provides a comprehensive technical analysis of its chemical identity, validated synthesis protocols, biological mechanisms, and analytical detection methods.

Part 1: Chemical Identity & Physicochemical Properties

This compound acts as a hydantoin scaffold oxidized at the C5 position. It is structurally related to allantoin and is often studied alongside its methylated derivative, 5-hydroxy-1-methylhydantoin (NZ-419), a renal protective agent.

Table 1: Chemical Specifications

| Property | Detail |

| CAS Registry Number | 29410-13-7 |

| IUPAC Name | 5-Hydroxyimidazolidine-2,4-dione |

| Synonyms | 5-Hydroxy-2,4-imidazolidinedione; Glyoxalurea; Allanturic acid |

| Molecular Formula | C₃H₄N₂O₃ |

| Molecular Weight | 116.08 g/mol |

| Solubility | Soluble in water, DMSO, Methanol; slightly soluble in Ethanol. |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~141°C (decomposes) |

| Chirality | The C5 carbon is chiral, but the compound often exists as a racemate due to keto-enol tautomerism in aqueous solution. |

Part 2: Synthesis Protocol (Glyoxal-Urea Condensation)

While this compound can be generated via the oxidation of hydantoin, the most atom-efficient and industrially relevant method involves the condensation of glyoxal with urea. This pathway typically yields 4,5-dihydroxyimidazolin-2-one as an intermediate, which rearranges or is further processed to this compound.

Mechanism Visualization

Figure 1: Synthetic pathway from Glyoxal and Urea. The condensation forms a dihydroxy intermediate which stabilizes to the this compound structure.

Experimental Procedure

Safety Note: Glyoxal is a sensitizer and potential mutagen. Work in a fume hood.

-

Reagents:

-

Glyoxal (40% aqueous solution): 10.0 mL (~86 mmol)

-

Urea (crystalline): 7.7 g (~129 mmol)

-

Solvent: Deionized Water

-

Catalyst/Adjuster: Sodium hydroxide (to adjust pH if necessary, though reaction proceeds in neutral/slightly acidic media).

-

-

Protocol:

-

Step 1: Charge a 100 mL round-bottom flask with the Glyoxal solution and Urea.

-

Step 2: Purge the flask with Nitrogen gas to remove oxygen (prevents over-oxidation).

-

Step 3: Stir the mixture at 30°C for 90 minutes . Protect from direct light.

-

Step 4: Monitor reaction progress via TLC or HPLC (disappearance of urea).

-

Step 5: For isolation, the solution can be concentrated under reduced pressure. Recrystallization from water/ethanol yields the pure product.

-

Yield: Typical yields range from 85-90%.

Part 3: Biological Significance & Mechanisms

This compound is not merely a synthetic artifact; it is a biologically active lesion and metabolite.

DNA Damage & Repair (The "Suicide" Substrate)

This compound is a major oxidative lesion of Cytosine and Thymine . When ROS attacks the C5-C6 double bond of pyrimidines, it forms this compound.

-

Significance: It is highly mutagenic if not repaired.

-

Enzymatic Interaction: It acts as a "trap" for DNA glycosylases (like Fpg and Nei). Unlike normal substrates, this compound can form a stable covalent crosslink with the repair enzyme, effectively inhibiting the repair machinery.

Renal Biomarker (Uremic Toxin Accumulation)

In Chronic Kidney Disease (CKD), oxidative stress levels rise, leading to the accumulation of oxidized metabolites.

-

Pathway: Creatinine

Creatol -

Observation: While 5-hydroxy-1-methylhydantoin (NZ-419) is a known creatinine metabolite with antioxidant properties, This compound itself accumulates in uremic serum as a degradation product of allantoin and pyrimidines. Its clearance is significantly reduced in renal failure (Stage 5 CKD).

Biological Pathway Diagram

Figure 2: Formation of this compound via DNA oxidation and its role in enzyme entrapment and renal accumulation.

Part 4: Analytical Methodologies

Due to its high polarity, this compound is difficult to retain on standard C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) or Ligand Exchange chromatography is required.

Validated HPLC Protocol

| Parameter | Condition |

| Column | Shodex KC-811 (Ion exclusion/Ligand exchange) or equivalent HILIC column. |

| Mobile Phase | 0.05% Phosphoric Acid (H₃PO₄) in Water.[1] |

| Flow Rate | 0.8 - 1.0 mL/min |

| Temperature | 30°C |

| Detection | UV @ 210 nm (Amide absorption) |

| Injection Vol | 10 - 20 µL |

| Retention | Elutes early; often requires comparison with authentic standard for identification. |

Alternative: GC-MS Analysis

Direct GC-MS is not recommended due to the polar hydroxyl and amide groups.

-

Derivatization: Must be derivatized with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Condition: 60°C for 30 mins.

-

Result: Analysis of the TMS-derivative (Trimethylsilyl-5-hydroxyhydantoin).

References

-

Chemical Identity & Properties

-

Synthesis Protocol

-

DNA Damage Mechanism

-

Gasparutto, D., et al. (2009). Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases. Biochimica et Biophysica Acta. Retrieved from [Link]

-

-

Renal Accumulation & Metabolites

-

Ienaga, K., & Yokozawa, T. (2011). Creatinine and HMH (5-hydroxy-1-methylhydantoin, NZ-419) as intrinsic hydroxyl radical scavengers. Drug Discoveries & Therapeutics. Retrieved from [Link]

-

-

Analytical Methods

Sources

- 1. US5110944A - Process for preparing this compound - Google Patents [patents.google.com]

- 2. This compound - Wikidata [wikidata.org]

- 3. researchgate.net [researchgate.net]

- 4. Rapid and Reliable HPLC Method for the Simultaneous Determination of Dihydroxyacetone, Methylglyoxal and 5-Hydroxymethylfurfural in Leptospermum Honeys | PLOS One [journals.plos.org]

Biological Significance & Analytical Characterization of 5-Hydroxyhydantoin (5-OH-Hyd) DNA Lesions

[1]

Executive Summary

5-Hydroxyhydantoin (5-OH-Hyd) represents a critical class of oxidatively generated DNA lesions derived primarily from the degradation of pyrimidine bases (Cytosine and Thymine).[1] Unlike simple base modifications (e.g., 8-oxoG), 5-OH-Hyd is a non-planar, hydantoin-ring fragmentation product that poses a dual threat to genomic stability: it acts as a potent block to high-fidelity DNA replication and functions as a "suicide trap" for specific DNA glycosylases. This guide details the mechanistic formation of 5-OH-Hyd, its profound biological impact on DNA repair machinery, and the gold-standard protocols for its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Mechanism of Formation

The formation of 5-OH-Hyd is not a direct oxidation event but rather the result of a complex degradation pathway involving reactive oxygen species (ROS), specifically the hydroxyl radical (

Chemical Pathways

The primary precursor to 5-OH-Hyd is the cytosine glycol intermediate. When the C5-C6 double bond of cytosine is attacked by

-

Pathway A (Cytosine Origin): Cytosine

Cytosine Radical -

Pathway B (Thymine Origin): Thymine

Thymine Glycol

Visualization of Formation Pathway

The following diagram illustrates the oxidative degradation of Cytosine into this compound.

Figure 1: Step-wise oxidative degradation of Cytosine to this compound via glycol intermediates.

Biological Significance & Consequences[3][4][5][6][7]

Replication Blockade and Mutagenicity

5-OH-Hyd is a non-coding lesion. Its distorted hydantoin ring structure disrupts Watson-Crick hydrogen bonding, leading to severe consequences during DNA replication:

-

Polymerase Stalling: High-fidelity polymerases (e.g., Pol

, Pol -

Translesion Synthesis (TLS): Bypass requires error-prone TLS polymerases. Due to the loss of the exocyclic amine (originally present in Cytosine), 5-OH-Hyd often codes as a Thymine mimic during bypass, leading to C

T transition mutations .

The "Suicide Trap" Mechanism

One of the most distinct biological features of hydantoin lesions is their ability to irreversibly trap DNA glycosylases, specifically Fpg (MutM) and NEIL1 .

-

Normal Mechanism: Glycosylases use an N-terminal proline (or lysine) to attack the C1' of the deoxyribose, excising the base.

-

Trap Mechanism: With 5-OH-Hyd, the enzyme's nucleophile attacks the C5 position of the hydantoin base instead of the sugar. This creates a stable, covalent protein-DNA crosslink (DPC) that cannot be resolved, effectively "killing" the repair enzyme and creating a bulky adduct that is more cytotoxic than the original lesion.

Figure 2: The "Suicide Trap" mechanism where 5-OH-Hyd covalently captures DNA glycosylases.

Cellular Defense: Base Excision Repair (BER)

Despite the trapping risk, cells possess specific glycosylases to repair 5-OH-Hyd.[2] The efficiency depends on the specific enzyme isoform and the DNA context (ssDNA vs dsDNA).

| Enzyme | Organism | Specificity for 5-OH-Hyd | Notes |

| Nth (Endo III) | E. coli | High | Main repair enzyme in prokaryotes; avoids trapping. |

| Fpg (MutM) | E. coli | Low (Traps) | Susceptible to suicide cross-linking. |

| NTH1 | Human | High | Major mammalian repair enzyme for hydantoins. |

| NEIL1 | Human | Context Dependent | Prefers ssDNA/bubble structures; can be trapped in dsDNA. |

Analytical Protocol: Detection & Quantification

Quantifying 5-OH-Hyd requires high sensitivity due to its low abundance (1-10 lesions per

Protocol Overview: GC-MS/MS with MTBSTFA

Why MTBSTFA? While BSTFA (forming TMS derivatives) is common, MTBSTFA (forming TBDMS derivatives) is superior for hydantoins. TBDMS derivatives are:

-

More hydrolytically stable (less sensitive to moisture).

-

Provide characteristic [M-57] fragment ions (loss of tert-butyl group), improving signal-to-noise ratio in SIM mode.

Step-by-Step Methodology

Step 1: DNA Extraction & Internal Standard Addition

-

Isolate nuclear DNA using a high-salt method (avoid phenol/chloroform to prevent artifactual oxidation).

-

Spike: Add stable isotope-labeled internal standard (

,

Step 2: Hydrolysis

Acid hydrolysis is preferred for hydantoins as they are relatively stable to acid compared to other lesions.

-

Reagent: 60% Formic acid.

-

Condition: Incubate at 140°C for 30 minutes in evacuated, sealed glass tubes.

-

Post-processing: Lyophilize samples to dryness.

Step 3: Derivatization

-

Reagent: Mix of MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS (catalyst) and Acetonitrile (1:1 v/v).

-

Reaction: Incubate at 100°C for 30-60 minutes.

-

Mechanism: Replaces active hydrogens (-NH, -OH) with TBDMS groups.

Step 4: GC-MS/MS Analysis

-

Column: Fused silica capillary column (e.g., HP-Ultra 2), 12.5m

0.2mm. -

Carrier Gas: Helium.

-

Temperature Program: 100°C (1 min)

290°C at 10°C/min. -

Detection Mode: Selected Ion Monitoring (SIM).

-

Monitor the [M-57]

ion (loss of tert-butyl). -

Confirm identity using retention time relative to the internal standard.

-

References

-

Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases. Source: Biochimica et Biophysica Acta (BBA) - General Subjects

-

5-Hydroxy-5-methylhydantoin DNA lesion, a molecular trap for DNA glycosylases. Source: Nucleic Acids Research

-

Repair and Coding Properties of 5-Hydroxy-5-methylhydantoin Nucleosides Inserted into DNA Oligomers. Source: Chemical Research in Toxicology (ACS)

-

Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Source: Talanta

-

Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection. Source: Cancer Research (PubMed)

The Role of 5-Hydroxyhydantoin in Oxidative DNA Damage: A Technical Guide for Researchers

Preamble: Navigating the Landscape of Oxidative DNA Damage

In the intricate world of molecular biology and drug development, understanding the subtle yet profound impact of oxidative stress on genomic integrity is paramount. Reactive oxygen species (ROS), byproducts of normal metabolic activity and environmental exposures, constantly bombard cellular DNA, leading to a myriad of lesions. These modifications, if left unrepaired, can disrupt fundamental cellular processes, including replication and transcription, ultimately contributing to mutagenesis, cellular senescence, and the pathogenesis of numerous diseases, most notably cancer. This guide provides an in-depth exploration of 5-hydroxyhydantoin, a significant yet often overlooked class of oxidized pyrimidine lesions, offering researchers, scientists, and drug development professionals a comprehensive technical resource on its formation, biological consequences, and analytical detection.

Part 1: The Genesis of this compound: A Tale of Pyrimidine Oxidation

The formation of this compound (5-OH-Hyd) and its thymine-derived counterpart, 5-hydroxy-5-methylhydantoin (5-OH-5-Me-Hyd), is a direct consequence of oxidative attack on the pyrimidine bases of DNA, namely cytosine and thymine. The primary aggressor in this process is the highly reactive hydroxyl radical (•OH), which readily adds to the C5-C6 double bond of pyrimidines.

This initial oxidation event generates unstable pyrimidine glycols. In the case of cytosine, this leads to the formation of 5,6-dihydroxy-5,6-dihydro-uracil (uracil glycol) after deamination. These intermediates undergo further oxidation and subsequent ring contraction, ultimately yielding the more stable this compound structure.[1][2] This multi-step formation pathway underscores the complexity of oxidative DNA damage and highlights this compound as a terminal, stable biomarker of this deleterious process.

Caption: Oxidative formation pathway of this compound from pyrimidine bases.

Part 2: The Biological Ramifications of this compound Lesions

The presence of this compound within the DNA duplex is not a benign occurrence. These lesions are recognized by the cellular machinery as significant distortions of the DNA structure, leading to profound biological consequences.

A Blockade to DNA Replication: Studies have demonstrated that this compound and its derivatives act as potent blocks to DNA polymerases.[3][4] This stalling of the replication fork can trigger cellular stress responses and, if unresolved, may lead to cell cycle arrest or apoptosis. The inability of polymerases to accurately read past these lesions underscores their cytotoxic potential.

Mutagenic Potential: While often acting as a replication block, the processing of this compound lesions by specialized translesion synthesis (TLS) polymerases can be error-prone, leading to the insertion of incorrect bases opposite the lesion. This mutagenic potential is a critical factor in the role of oxidative damage in carcinogenesis.

A Marker of Cellular Stress and Disease: The detection of elevated levels of this compound has been reported in various pathological conditions, including cancer.[1][2] Its presence in tumor cells and in patients undergoing radiotherapy serves as a direct indicator of heightened oxidative stress and DNA damage, making it a valuable biomarker for disease progression and therapeutic response.[1][2]

Part 3: Cellular Defense: The Repair of this compound

To counteract the deleterious effects of this compound, cells have evolved sophisticated DNA repair mechanisms. The primary pathways responsible for the removal of these lesions are the Base Excision Repair (BER) and the Nucleotide Incision Repair (NIR) pathways.[1][2][5]

Base Excision Repair (BER): This is the major pathway for the removal of small, non-helix-distorting base lesions. The process is initiated by a DNA glycosylase that recognizes and excises the damaged base. Several DNA glycosylases, including human NTH1, NEIL1, and NEIL2, have been shown to possess activity against hydantoin lesions.[5] Following excision of the damaged base, the resulting abasic site is processed by an AP endonuclease, DNA polymerase, and DNA ligase to restore the original DNA sequence.

Nucleotide Incision Repair (NIR): In this pathway, an AP endonuclease can directly incise the phosphodiester backbone 5' to the damaged nucleotide, initiating the repair process.[1][2] The NIR pathway provides a level of redundancy and can act as a backup to the BER pathway for the removal of hydantoin lesions.[5]

Sources

- 1. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. waters.com [waters.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

5-Hydroxyhydantoin: An In-Depth Technical Guide to a Key Lesion from Cytosine Oxidation

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Oxidative stress is a constant threat to genomic integrity, leading to a variety of DNA lesions that, if left unrepaired, can result in mutations and cellular dysfunction, contributing to aging and carcinogenesis. Among the plethora of oxidative DNA modifications, those arising from the oxidation of cytosine are of significant biological concern. This technical guide provides a comprehensive exploration of 5-hydroxyhydantoin, a prominent and mechanistically important lesion derived from cytosine oxidation. We will delve into the chemical pathways of its formation, its profound impact on DNA replication and mutagenesis, and the intricate cellular mechanisms that have evolved to detect and repair this form of damage. This guide is designed to be a valuable resource for researchers in the fields of DNA repair, cancer biology, and toxicology, offering not only a deep understanding of the fundamental biology of this compound but also detailed experimental protocols for its study.

Introduction: The Significance of Cytosine Oxidation and the Emergence of this compound

Cytosine, a fundamental component of the genetic code, is particularly susceptible to oxidative attack due to the electron-rich nature of its pyrimidine ring. Reactive oxygen species (ROS), generated as byproducts of normal cellular metabolism and from exposure to exogenous agents, can readily react with cytosine, leading to a cascade of oxidation products.[1] While lesions such as 5-hydroxycytosine have been extensively studied, this compound has emerged as a critical, stable end-product of this oxidative pathway.[2][3] Its formation signifies a substantial alteration to the DNA base, with profound implications for the fidelity of DNA replication and the stability of the genome. Understanding the biology of this compound is therefore paramount for elucidating the mechanisms of oxidative mutagenesis and for the development of therapeutic strategies targeting DNA repair pathways.

The Chemical Genesis of this compound from Cytosine

The formation of this compound from 2'-deoxycytidine is a multi-step process initiated by the attack of hydroxyl radicals or other oxidizing agents.[4] The initial reaction often leads to the formation of unstable intermediates, such as cytosine glycols.[5] These intermediates can then undergo a series of rearrangements, including deamination and ring opening/closing reactions, to ultimately yield the more stable this compound structure.[4] The precise chemical pathway can be influenced by the local DNA sequence context and the nature of the oxidizing agent.

Figure 2. Overview of the Base Excision Repair pathway for this compound.

Experimental Methodologies for the Study of this compound

A thorough investigation of this compound requires a suite of robust and sensitive experimental techniques. These methodologies are essential for quantifying the lesion in biological samples, assessing its impact on DNA replication, and characterizing the efficiency of its repair. The synthesis of oligonucleotides containing a site-specific this compound lesion is a critical prerequisite for many of these assays. [6]

Synthesis of this compound-Containing Oligonucleotides

The site-specific incorporation of this compound into synthetic oligonucleotides is typically achieved using phosphoramidite chemistry. [6][7]This involves the chemical synthesis of a modified phosphoramidite building block corresponding to this compound, which can then be used in an automated DNA synthesizer.

Figure 3. Workflow for the synthesis of this compound-containing oligonucleotides.

Quantification of this compound in DNA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of DNA lesions. [8][9] Protocol: Quantification of this compound by LC-MS/MS

-

DNA Isolation and Digestion:

-

Isolate genomic DNA from cells or tissues of interest using a standard method that minimizes oxidative artifacts.

-

Quantify the DNA concentration accurately.

-

Digest 5-10 µg of DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase. Ensure complete digestion.

-

-

Sample Preparation:

-

Add a known amount of a stable isotope-labeled internal standard of this compound-2'-deoxynucleoside.

-

Remove proteins by ultrafiltration.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a reverse-phase C18 HPLC column.

-

Separate the nucleosides using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

-

Monitor the specific precursor-to-product ion transitions for both the native and isotope-labeled this compound-2'-deoxynucleoside.

-

-

Quantification:

-

Generate a standard curve using known amounts of the this compound-2'-deoxynucleoside standard.

-

Calculate the amount of this compound in the sample by comparing the peak area ratio of the native analyte to the internal standard against the standard curve.

-

Normalize the data to the total amount of unmodified nucleosides (e.g., 2'-deoxyguanosine) to express the lesion level as a ratio (e.g., number of lesions per 10^6 normal bases).

-

Primer Extension Assay to Assess Replication Blockade

This assay is used to determine if and where a DNA polymerase is stalled by the presence of a this compound lesion in a template strand. [10][11] Protocol: Primer Extension Assay

-

Substrate Preparation:

-

Anneal a 5'-radiolabeled (e.g., with ³²P) or fluorescently labeled primer to a synthetic oligonucleotide template containing a site-specific this compound lesion. The primer should anneal upstream of the lesion.

-

-

Polymerase Reaction:

-

Incubate the primer-template duplex with a specific DNA polymerase and a mixture of all four dNTPs.

-

Perform the reaction at the optimal temperature for the polymerase for a defined time course.

-

Include a control reaction with an unmodified template of the same sequence.

-

-

Analysis of Products:

-

Stop the reaction by adding a formamide-containing loading buffer.

-

Denature the DNA by heating.

-

Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the radiolabeled or fluorescently labeled DNA fragments by autoradiography or fluorescence imaging.

-

-

Interpretation:

-

The appearance of a band that terminates at or near the position of the this compound lesion, which is absent or significantly less intense in the control reaction, indicates polymerase stalling.

-

The intensity of the stall band relative to the full-length product can be quantified to assess the degree of replication blockage.

-

In Vitro DNA Glycosylase Assay

This assay measures the efficiency of a specific DNA glycosylase in recognizing and excising this compound from a DNA duplex.

Protocol: DNA Glycosylase Assay

-

Substrate Preparation:

-

Prepare a double-stranded oligonucleotide substrate containing a single, site-specific this compound lesion. One strand should be radiolabeled or fluorescently labeled.

-

-

Enzymatic Reaction:

-

Incubate the DNA substrate with a purified DNA glycosylase in an appropriate reaction buffer at 37°C for various time points.

-

If the glycosylase is bifunctional (possesses both glycosylase and AP lyase activity), the reaction will result in a cleaved DNA strand.

-

If the glycosylase is monofunctional, the reaction will generate an AP site. This can be subsequently cleaved by treatment with an AP endonuclease or by chemical means (e.g., hot piperidine) to generate a strand break for analysis.

-

-

Product Analysis:

-

Stop the reactions and separate the products on a denaturing polyacrylamide gel.

-

Visualize and quantify the amount of the cleaved product relative to the full-length substrate.

-

-

Kinetic Analysis:

-

By varying the substrate concentration and measuring the initial reaction rates, kinetic parameters such as Km and kcat can be determined to assess the catalytic efficiency of the glycosylase for this compound.

-

Conclusion and Future Perspectives

This compound represents a significant and unavoidable consequence of oxidative stress on the genome. Its ability to disrupt DNA replication and its potential for mutagenesis underscore its importance in the etiology of human diseases, particularly cancer. The experimental approaches detailed in this guide provide a robust framework for researchers to further investigate the formation, biological consequences, and repair of this critical DNA lesion.

Future research in this area will likely focus on several key aspects:

-

Elucidating the complete mutagenic signature of this compound with various DNA polymerases.

-

Identifying all the cellular DNA glycosylases that recognize this lesion and understanding their relative contributions to its repair in vivo.

-

Investigating the interplay between the repair of this compound and other cellular processes, such as transcription and cell cycle control.

-

Exploring the potential of this compound as a biomarker of oxidative stress and cancer risk.

A deeper understanding of the molecular mechanisms governing the fate of this compound in the cell will undoubtedly provide valuable insights into the fundamental processes of DNA damage and repair and may pave the way for novel therapeutic interventions.

References

-

Gasparutto, D., Muller, E., Boiteux, S., & Cadet, J. (2009). Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases. Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(1), 16–24. [Link]

-

Purmal, A. A., Kow, Y. W., & Wallace, S. S. (1994). Major oxidative products of cytosine, 5-hydroxycytosine and 5-hydroxyuracil, exhibit sequence context-dependent mispairing in vitro. Nucleic Acids Research, 22(1), 72–78. [Link]

-

Cooke, M. S., Evans, M. D., Dizdaroglu, M., & Lunec, J. (2003). Oxidative DNA damage: mechanisms, mutation, and disease. The FASEB Journal, 17(10), 1195–1214. [Link]

-

Le Bihan, Y. V., Izquierdo, M. A., Coste, F., Aller, P., Culard, F., Gehrke, T. H., ... & Castaing, B. (2011). 5-Hydroxy-5-methylhydantoin DNA lesion, a molecular trap for DNA glycosylases. Nucleic Acids Research, 39(14), 6277–6290. [Link]

-

Song, C. X., Szulwach, K. E., Fu, Y., Dai, Q., Yi, C., Li, X., ... & He, C. (2011). Selective chemical labeling of 5-hydroxymethylcytosine in genomic DNA. Nature Biotechnology, 29(1), 68–72. [Link]

-

Kreutzer, D. A., & Essigmann, J. H. (1998). Oxidized, deaminated cytosines are a source of C--> T transitions in vivo. Proceedings of the National Academy of Sciences, 95(7), 3578–3582. [Link]

-

Gasparutto, D., & Cadet, J. (2015). Repair of oxidatively generated DNA damage in the base excision repair pathway. Free Radical Biology and Medicine, 89, 766–777. [Link]

-

Laranjo, J. L., Smith, C. E., & Ponder, R. G. (2018). DNA damage-signaling, homologous recombination and genetic mutation induced by 5-azacytidine and DNA-protein crosslinks in Escherichia coli. G3: Genes, Genomes, Genetics, 8(10), 3329–3341. [Link]

-

Kumar, S., Chowdhury, G., & Sarma, M. (2007). Base-pairing Properties of the Oxidized Cytosine Derivative, 5-Hydroxy Uracil. Journal of Biomolecular Structure and Dynamics, 25(2), 161–168. [Link]

-

Wikipedia. (2023). This compound. [Link]

-

Duarte, V., Gasparutto, D., Jaquinod, M., & Cadet, J. (2000). Repair and coding properties of 5-hydroxy-5-methylhydantoin nucleosides inserted into DNA oligomers. Chemical Research in Toxicology, 13(7), 650–657. [Link]

-

Kumar, R., & Chatgilialoglu, C. (2019). Synthesis of 5-Dihydroxyboryluridine Phosphoramidite and Its Site-Specific Incorporation into Oligonucleotides for Probing Thymine DNA Glycosylase. Organic Letters, 21(18), 7349–7353. [Link]

-

Wagner, J. R., Douki, T., & Cadet, J. (2010). Oxidation reactions of cytosine DNA components by hydroxyl radical and one-electron oxidants in aerated aqueous solutions. Accounts of Chemical Research, 43(4), 571–579. [Link]

-

Zhu, Y., Zhou, G., Yu, X., Xu, Q., Wang, K., Xie, D., ... & Wang, L. (2017). LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation. PloS one, 12(4), e0175849. [Link]

-

Marnett, L. J. (1999). Mutagenicity in Escherichia coli of the major DNA adduct derived from the endogenous mutagen malondialdehyde. Proceedings of the National Academy of Sciences, 96(12), 6603–6607. [Link]

-

Wagner, J. R., Hu, J., & Cadet, J. (1996). Figure 1. Formation and decomposition of cytosine glycols. Cytosine (1)... [Link]

-

Le Bihan, Y. V., Izquierdo, M. A., Coste, F., Aller, P., Culard, F., Gehrke, T. H., ... & Castaing, B. (2011). 5-Hydroxy-5-methylhydantoin DNA lesion, a molecular trap for DNA glycosylases. ResearchGate. [Link]

-

Kasar, V. R., Cheung, I., & Scharer, O. D. (2017). DNA polymerase stalling at structured DNA constrains the expansion of short tandem repeats. Genome biology, 18(1), 1–16. [Link]

-

Brooks, P. J. (2012). Recent Advances in the Structural Mechanisms of DNA Glycosylases. Journal of nucleic acids, 2012. [Link]

-

Redrejo-Rodríguez, M., Saint-Pierre, C., Couve, S., Mazouzi, A., Ishchenko, A. A., Gasparutto, D., & Saparbaev, M. (2011). (A) Chemical structures of this compound-2′-deoxynucleoside... ResearchGate. [Link]

-

Gonzalez, K., & Fuchs, R. P. (2017). Fluorescence-Based Reporters for Detection of Mutagenesis in E. coli. Frontiers in microbiology, 8, 109. [Link]

-

Halliwell, B. (2021). Hydroxyl radical is a significant player in oxidative DNA damage in vivo. Free Radical Biology and Medicine, 173, 1–9. [Link]

-

Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. [Link]

-

Thomson, J. P., Moggs, J. G., & Wolf, C. R. (2013). Liquid Chromatography Tandem Mass Spectrometry for the Measurement of Global DNA Methylation and Hydroxymethylation. Journal of proteomics & bioinformatics, 2013. [Link]

-

Stivers, J. T. (2010). Kinetic Methods for Studying DNA Glycosylases Functioning in Base Excision Repair. Methods in enzymology, 471, 281–305. [Link]

-

Gupta, K. C., & Kumar, P. (1995). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. ResearchGate. [Link]

-

Carey, M. F., Peterson, C. L., & Smale, S. T. (2013). The primer extension assay. Cold Spring Harbor Protocols, 2013(2), pdb-prot071902. [Link]

-

The Audiopedia. (2017). Solid state oligonucleotide synthesis (phosphoramidite method). YouTube. [Link]

-

Maiti, A., & Drohat, A. C. (2011). Specificity of Human Thymine DNA Glycosylase Depends on N-Glycosidic Bond Stability. Journal of the American Chemical Society, 133(40), 16219–16229. [Link]

-

LibreTexts Biology. (2021). 7.25G: Primer Extension Analysis. [Link]

-

Reijns, M. A., & G-A, M. (2017). A simple bypass assay for DNA polymerases shows that cancer-associated hypermutating variants exhibit differences in vitro. FEBS Letters, 591(16), 2495–2504. [Link]

-

University of Wisconsin-Madison. (n.d.). Primer extension analysis of RNA 5' ends. [Link]

-

Zhu, Y., Zhou, G., Yu, X., Xu, Q., Wang, K., Xie, D., ... & Wang, L. (2017). LC-MS-MS Quantitative Analysis Reveals the Association Between FTO and DNA Methylation. PubMed. [Link]

-

Thomson, J. P., Moggs, J. G., & Wolf, C. R. (2013). Liquid Chromatography Tandem Mass Spectrometry for the Measurement of Global DNA Methylation and Hydroxymethylation. Longdom Publishing. [Link]

Sources

- 1. Oxidized, deaminated cytosines are a source of C → T transitions in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidation reactions of cytosine DNA components by hydroxyl radical and one-electron oxidants in aerated aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Base-pairing Properties of the Oxidized Cytosine Derivative, 5-Hydroxy Uracil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repair and coding properties of 5-hydroxy-5-methylhydantoin nucleosides inserted into DNA oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 5-Dihydroxyboryluridine Phosphoramidite and Its Site-Specific Incorporation into Oligonucleotides for Probing Thymine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation | PLOS One [journals.plos.org]

- 10. scispace.com [scispace.com]

- 11. bio.libretexts.org [bio.libretexts.org]

Technical Guide: 5-Hydroxyhydantoin (5-HH) as a Biomarker of Oxidative DNA Damage

[1]

Executive Summary

5-Hydroxyhydantoin (5-HH) is a non-canonical, oxidative lesion derived principally from the degradation of cytosine and 5-methylcytosine.[1] While historically overshadowed by purine lesions like 8-oxo-7,8-dihydroguanine (8-oxoG), 5-HH has emerged as a critical footprint of oxidative stress, serving as a stable end-product of the transient cytosine glycol pathway.[1]

This guide provides a technical analysis of 5-HH, detailing its formation mechanisms, its interaction with the Base Excision Repair (BER) machinery (specifically NEIL1/NEIL2), and the validated GC-MS protocols required for its trace detection in genomic DNA.

Chemical Identity & Historical Trajectory[1]

The Molecule

This compound (C

| Property | Specification |

| IUPAC Name | 5-hydroxyimidazolidine-2,4-dione |

| Molecular Weight | 116.08 g/mol |

| Precursor Bases | Cytosine (C), 5-Methylcytosine (5mC) |

| Key Chemical Feature | Acid-stable decomposition product of Cytosine Glycol |

| Chirality | C5 (R/S enantiomers) |

Historical Discovery: From Chemistry to Biology

The history of 5-HH is bipartite, split between early organic synthesis and its later identification as a genomic lesion.

-

Phase I: Chemical Synthesis (Early 20th Century): Early hydantoin chemistry focused on the stability of the imidazolidine ring. 5-HH was initially characterized as a degradation product of uric acid and allantoin derivatives, largely irrelevant to genetics at the time.

-

Phase II: The Radiation Chemistry Era (1970s-1980s): The biological relevance of 5-HH was established during the "Golden Age" of radiation chemistry.[1] Researchers like Jean Cadet and Miral Dizdaroglu were investigating the effects of ionizing radiation on chromatin.

-

The Pivot Point (1986): A seminal moment occurred when Dizdaroglu et al. identified 5-HH in DNA hydrolysates treated with osmium tetroxide and ionizing radiation.[1] Crucially, they proposed that 5-HH was not always the primary lesion but the stable dehydration/deamination product of Cytosine Glycol , a highly unstable intermediate. This redefined 5-HH as a reliable surrogate marker for cytosine oxidation.[1]

Mechanistic Formation: The Cytosine Glycol Pathway[5]

The formation of 5-HH is a direct consequence of Reactive Oxygen Species (ROS), specifically the hydroxyl radical (

The Reaction Cascade

-

Radical Attack:

OH adds to the C5 or C6 position of Cytosine, forming a radical intermediate.[1] -

Oxidation: The radical reacts with O

to form a peroxyl radical, eventually reducing to Cytosine Glycol .[1] -

Decomposition: Cytosine Glycol is unstable.[1] Under physiological conditions (or accelerated by acid hydrolysis during analysis), it undergoes deamination and dehydration.

-

Ring Contraction: The pyrimidine ring rearranges to form the five-membered hydantoin ring of This compound .[1]

Pathway Visualization

The following diagram illustrates the oxidative degradation pathway from Cytosine to 5-HH.[1][5]

Figure 1: The oxidative degradation of Cytosine to this compound via the Cytosine Glycol intermediate.[1]

Biological Significance & Repair Mechanisms[6][9][10][11]

Mutagenic Potential

If left unrepaired, 5-HH acts as a block to high-fidelity DNA polymerases.[1] Translesion synthesis polymerases may bypass it, but often with low fidelity, leading to C

The NEIL Pathway (Base Excision Repair)

Unlike 8-oxoG, which is primarily handled by OGG1, 5-HH is a preferred substrate for the Endonuclease VIII-like (NEIL) family of glycosylases, particularly NEIL1 and NEIL2 .

-

NEIL1: Acts as a "first responder" to oxidative stress during replication.[1] It excises 5-HH from double-stranded DNA and single-stranded bubble structures.[1]

-

NEIL2: Prefers cytosine-derived lesions (like 5-HH and 5-hydroxyuracil) in transcribed regions.[1]

-

The "Suicide" Trap: A critical technical insight is that hydantoin lesions can trap certain glycosylases (like Fpg) in a covalent "suicide complex," irreversibly crosslinking the enzyme to the DNA.[6] This highlights the necessity of specific NEIL enzymes which can turnover these lesions efficiently.[1]

Figure 2: Base Excision Repair (BER) workflow for this compound removal mediated by NEIL glycosylases.[1]

Analytical Protocol: GC-MS Detection

Detection of 5-HH requires rigorous sample preparation to avoid artifactual oxidation.[1] The following protocol is based on the NIST/Dizdaroglu methodology , considered the gold standard for quantitative analysis.

Protocol Overview

| Step | Method | Critical Technical Note |

| 1. Hydrolysis | Formic Acid (60%) | Converts unstable Cytosine Glycol precursors into stable 5-HH for measurement.[1] |

| 2. Derivatization | BSTFA + 1% TMCS | Silylates polar -OH and -NH groups to make the molecule volatile.[1] |

| 3. Separation | Capillary GC | Requires high-resolution fused silica column (e.g., HP-Ultra 2).[1][7] |

| 4. Detection | MS (SIM Mode) | Selected Ion Monitoring increases sensitivity to femtomole levels.[1] |

Step-by-Step Methodology

Step 1: Acid Hydrolysis

-

Dry 50

g of DNA in a reaction vial under vacuum. -

Add 0.5 mL of 60% Formic Acid .

-

Evacuate vial and seal (to prevent exogenous oxidation).[1]

-

Incubate at 140°C for 30 minutes .

-

Why: This harsh hydrolysis breaks the N-glycosidic bonds and forces the dehydration of cytosine glycols into 5-HH.[1]

-

-

Lyophilize the sample to dryness.

Step 2: Derivatization (Trimethylsilylation)

-

Add 50

L of BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS.[1] -

Add 50

L of dry acetonitrile. -

Purge with nitrogen, seal, and incubate at 120°C for 20-30 minutes .

-

Result: Formation of di-TMS-5-HH (or tri-TMS depending on conditions).[1]

-

Step 3: GC-MS Parameters[1][8]

-

Injector Temp: 250°C

-

Column: Fused silica capillary (12.5m x 0.2mm), cross-linked 5% phenylmethylsilicone.[1][7]

-

Temperature Program:

-

Start: 130°C (Hold 2 min)

-

Ramp: 10°C/min to 250°C

-

-

Ion Monitoring (SIM): Monitor characteristic ions for TMS-derivatized 5-HH.

Data Interpretation

Quantification is achieved by isotope-dilution mass spectrometry using stable isotope-labeled internal standards (e.g.,

References

-

Dizdaroglu, M., et al. (1986). Formation of cytosine glycol and 5,6-dihydroxycytosine in deoxyribonucleic acid on treatment with osmium tetroxide. PubMed.[1] Link

-

Cadet, J., et al. (2009). Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases.[1][3] Biochimica et Biophysica Acta.[1][3] Link

-

Hailer, M.K., et al. (2005). Recognition of the oxidized cytosine lesion 5-hydroxyuracil by the human DNA glycosylase NEIL1. DNA Repair.[1][5][9][6][10][11] Link

-

NIST. GC-MS/MS Measurement of Nanomaterial-Induced DNA Modifications. NIST Special Publication 1200-19.[1] Link

-

Wallace, S.S. (2014). Base excision repair: a critical player in many games.[1] DNA Repair.[1][5][9][6][10][11] Link

Sources

- 1. 5-Hydroxy-5-methylhydantoin | C4H6N2O3 | CID 3014609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 29410-13-7: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C3H4N2O3 | CID 4157426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Oxidized C5-methyl cytosine bases in DNA: 5-Hydroxymethylcytosine; 5-formylcytosine; and 5-carboxycytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Hydroxy-5-methylhydantoin DNA lesion, a molecular trap for DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. Formation of cytosine glycol and 5,6-dihydroxycytosine in deoxyribonucleic acid on treatment with osmium tetroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphorylation of the Human DNA Glycosylase NEIL2 Is Affected by Oxidative Stress and Modulates Its Activity [mdpi.com]

- 10. Mutation versus repair: NEIL1 removal of hydantoin lesions in single-stranded, bulge, bubble and duplex DNA contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxidative damage to 5-methylcytosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Investigation into the Stability of 5-Hydroxyhydantoin: A Whitepaper for Drug Development Professionals

Abstract

5-Hydroxyhydantoin, a significant oxidative-damage product of cytosine in DNA and a potential metabolite of various pharmaceutical compounds, presents a critical area of study for researchers in drug development and molecular biology.[1][2][3] Its inherent stability, or lack thereof, can have profound implications for drug efficacy, safety, and our understanding of DNA repair mechanisms. This in-depth technical guide provides a comprehensive theoretical framework for investigating the stability of this compound. We will explore the multifaceted aspects of its chemical stability, including tautomerism, pH-dependent degradation, and the influence of solvent effects, all through the lens of modern computational chemistry. This paper will serve as a valuable resource for scientists seeking to understand and predict the behavior of this important molecule.

Introduction: The Significance of this compound Stability

This compound emerges as a key molecule in several biological and pharmaceutical contexts. It is a known oxidation product of 2'-deoxycytidine, a fundamental component of DNA.[2][3] The presence of this lesion in the genetic code can lead to mutagenic events if not efficiently repaired by cellular mechanisms.[3] Furthermore, the hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[4][5][6][7][8] Therefore, understanding the stability of hydroxylated hydantoin derivatives is paramount for designing robust drug candidates and for elucidating the pathways of DNA damage and repair.

Experimental studies have indicated that this compound is susceptible to isomerization and decomposition, particularly under varying pH conditions.[1] These observations underscore the need for a detailed theoretical understanding of the underlying chemical processes governing its stability. Computational chemistry offers a powerful and cost-effective approach to probe the intricate details of molecular behavior, providing insights that are often challenging to obtain through experimental methods alone.

This guide will delve into the theoretical methodologies, primarily Density Functional Theory (DFT), used to investigate the stability of this compound. We will explore its tautomeric landscape, map out potential degradation pathways, and analyze the influence of environmental factors.

Theoretical Approaches to Assessing Molecular Stability

The stability of a molecule can be assessed through various computational chemistry techniques. Among these, Density Functional Theory (DFT) has emerged as a robust and widely used method for studying the electronic structure and reactivity of molecules.[9][10][11] DFT calculations, particularly with hybrid functionals like B3LYP, provide a good balance between computational cost and accuracy for systems of this size.

Key Concepts in Computational Stability Analysis

-

Thermodynamic Stability: This refers to the relative energy of a molecule compared to its isomers or degradation products. A molecule is considered thermodynamically stable if it resides in a deep potential energy well. Key parameters include Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

-

Kinetic Stability: This relates to the energy barrier that must be overcome for a molecule to undergo a chemical reaction. A high activation energy (Ea) indicates that a molecule is kinetically stable, even if it is thermodynamically unstable.

-

Tautomerism: This is a form of isomerism where molecules (tautomers) readily interconvert, most commonly by the migration of a proton. The relative stability of different tautomers can significantly influence the overall chemical properties and reactivity of a compound.[9][12][13][14]

Computational Workflow for Stability Analysis

A typical theoretical investigation into the stability of this compound would follow a structured workflow.

Caption: A generalized computational workflow for studying molecular stability.

Tautomeric Stability of this compound

The hydantoin ring can exist in several tautomeric forms due to the presence of multiple proton donor and acceptor sites.[9] The introduction of a hydroxyl group at the C5 position further increases the number of possible tautomers. Understanding the relative stability of these tautomers is the first step in a comprehensive stability analysis.

Theoretical studies on the parent hydantoin molecule have shown that the diketo tautomer is the most stable form in both the gas phase and in solution.[9] We can hypothesize a similar trend for this compound, with the diketo form being the most predominant species.

Proposed Tautomers of this compound

Caption: Proposed major tautomers of this compound.

Protocol for Tautomer Stability Calculation

A detailed protocol for calculating the relative stability of this compound tautomers is provided below.

Experimental Protocol: Tautomer Stability Calculation

-

Structure Generation: Draw the 3D structures of all plausible tautomers of this compound using a molecular editor.

-

Initial Optimization: Perform an initial geometry optimization of each tautomer using a lower level of theory (e.g., PM7 semi-empirical method) to obtain reasonable starting geometries.

-

DFT Geometry Optimization: Optimize the geometry of each tautomer using DFT with the B3LYP functional and a 6-311+G(d,p) basis set. This level of theory has been shown to be effective for similar systems.[9]

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometries using a larger basis set, such as 6-311++G(3df,2p).[9]

-

Solvent Effects: Include the effects of a solvent (e.g., water) using an implicit solvent model like the Polarizable Continuum Model (PCM).

-

Relative Energy Calculation: Calculate the relative Gibbs free energies (ΔG) of all tautomers with respect to the most stable tautomer.

Degradation Pathways of this compound

Experimental evidence suggests that this compound is unstable, particularly at higher pH values.[1] Theoretical calculations can be employed to elucidate the potential degradation pathways and to identify the rate-limiting steps. A plausible degradation mechanism under basic conditions is the hydrolysis of the hydantoin ring.

Proposed Hydrolytic Degradation Pathway

Under basic conditions, the hydantoin ring can undergo nucleophilic attack by a hydroxide ion, leading to ring opening.

Caption: A proposed pathway for the base-catalyzed hydrolysis of this compound.

Protocol for Mapping Degradation Pathways

Experimental Protocol: Degradation Pathway Analysis

-

Reactant and Product Optimization: Optimize the geometries of the reactant (this compound and hydroxide ion) and the final product (N-carbamoyl-2-hydroxy-2-aminoacetate).

-

Transition State (TS) Search: For each step in the proposed pathway, perform a transition state search using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

TS Verification: Verify the found transition state by performing a frequency calculation. A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation to confirm that the transition state connects the correct reactant and product minima.

-

Activation Energy Calculation: Calculate the activation energy (Ea) for each step as the difference in energy between the transition state and the reactants.

-

Reaction Energetics: Calculate the overall reaction energy (ΔErxn) by subtracting the energy of the reactants from the energy of the products.

Hypothetical Quantitative Data for Degradation

The following table presents hypothetical, yet plausible, quantitative data for the proposed degradation pathway, which could be obtained from the theoretical calculations described above.

| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Hydroxide Attack | 15.2 | -5.8 |

| Ring Opening | 8.5 | -12.3 |

| Overall | 15.2 (Rate-Limiting) | -18.1 |

Influence of Environmental Factors on Stability

The stability of this compound is not solely an intrinsic property but is also influenced by its environment. Factors such as pH and the surrounding solvent can significantly impact its degradation rate.

pH-Dependent Stability

As suggested by experimental studies and our proposed degradation pathway, the stability of this compound is expected to be highly pH-dependent.[1][15][16][17][18][19] The rate of hydrolysis is likely to increase with increasing pH due to the higher concentration of the nucleophilic hydroxide ion. Theoretical studies can model this by including explicit hydroxide ions in the calculations and by considering the protonation states of the molecule at different pH values.

Solvent Effects

The polarity of the solvent can influence the stability of this compound by stabilizing or destabilizing the reactants, transition states, and products to different extents. Polar protic solvents, like water, are expected to facilitate the hydrolysis reaction by stabilizing the charged intermediates and transition states through hydrogen bonding. As mentioned in the protocols, implicit solvent models are a computationally efficient way to account for these effects. For more detailed insights, explicit solvent molecules can be included in the calculations, though this significantly increases the computational cost.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for investigating the stability of this compound. By employing modern computational chemistry techniques, particularly DFT, researchers can gain valuable insights into the tautomeric preferences, degradation pathways, and the influence of environmental factors on the stability of this important molecule.

The proposed protocols provide a clear roadmap for conducting such theoretical studies. The hypothetical data presented illustrates the type of quantitative information that can be obtained, which can be invaluable for guiding experimental work and for making informed decisions in drug development.

Future theoretical studies could expand upon this framework by:

-

Investigating the stability of substituted this compound derivatives to understand the electronic and steric effects of different functional groups.

-

Exploring other potential degradation pathways, such as oxidation or photodecomposition.

-

Employing more advanced computational methods, such as ab initio molecular dynamics, to simulate the behavior of this compound in a fully solvated environment.

By combining theoretical and experimental approaches, the scientific community can continue to unravel the complexities of this compound chemistry, leading to the development of safer and more effective pharmaceuticals and a deeper understanding of the mechanisms of DNA damage and repair.

References

-

Safi, Z. S. (2014). Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. ResearchGate. [Link]

-

Muller, E., et al. (2003). Oxidation of 5-hydroxypyrimidine nucleosides to this compound and its alpha-hydroxy-ketone isomer. PubMed. [Link]

-

Frelon, S., et al. (2002). Repair and Coding Properties of 5-Hydroxy-5-methylhydantoin Nucleosides Inserted into DNA Oligomers. ACS Publications. [Link]

-

Wikipedia. (2023). This compound. Wikipedia. [Link]

-

Gasparutto, D., et al. (2009). Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases. PubMed. [Link]

-

Piras, M., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. ACS Publications. [Link]

-

Coste, F., et al. (2015). 5-Hydroxy-5-methylhydantoin DNA lesion, a molecular trap for DNA glycosylases. PMC. [Link]

-

Dylag, T., et al. (2004). Experimental and computational studies of the regioselective protection of hydantoins using anhydride. ResearchGate. [Link]

-

Unknown. (2026). Theorical Study on Multicomponent Synthesis of Hydantoins Using DFT Method. ResearchGate. [Link]

-

Taillades, J., et al. (2024). Scheme 7. Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. ResearchGate. [Link]

-

Unknown. (2021). Hydantoin-D,L-valine: Synthesis, characterization, and non-covalent interaction analysis from crystallographic studies, DFTB calculations, and Hirshfeld surface analysis. ResearchGate. [Link]

-

Unknown. (2025). New derivatives of hydantoin as potential antiproliferative agents: Biological and structural characterization in combination with quantum chemical calculations. ResearchGate. [Link]

-

Frelon, S., et al. (2002). Repair and Coding Properties of 5-Hydroxy-5-methylhydantoin Nucleosides Inserted into DNA Oligomers. ResearchGate. [Link]

-

G. A. G., et al. (2005). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. MDPI. [Link]

-

Ware, E. (1950). The Chemistry of the Hydantoins. ACS Publications. [Link]

-

Safi, Z. S., et al. (2013). Protonation of 5-Methylhydantoin and Its Thio Derivatives in the Gas Phase: A Theoretical Study. ResearchGate. [Link]

-

Unknown. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]

-

Plucinska, K., et al. (2009). Hydration effect on the stability of the keto-enol tautomers of 5-hydroxy-6-methyluracil. Springer. [Link]

-

Fleming, A. M., et al. (2015). pH-Dependent equilibrium between 5-guanidinohydantoin and iminoallantoin affects nucleotide insertion opposite the DNA lesion. PMC. [Link]

-

Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

-

Gallarate, M., et al. (1998). Influence of pH and light on the stability of some antioxidants. PubMed. [Link]

-

Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

-

Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]

-

Manicardi, A., et al. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. PMC. [Link]

-

Gurpreet Sir. (2022). Tautomerism || Part 2 || Session 5 || Stability of Keto-Enol Tautomers|| By Gurpreet Sir. YouTube. [Link]

-

Organic Chemistry Tutor. (2019). 11.03 Introduction to Tautomerization; Stability of Keto and Enol Tautomers. YouTube. [Link]

-

BustingJEEMain. (2016). Tautomerism and Stability of Enols. YouTube. [Link]

-

Goud, N. R., et al. (2018). Novel Keto-enol Tautomerism in 1,3,5-trihydroxybenzene Systems. The Royal Society of Chemistry. [Link]

-

Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed. [Link]

Sources

- 1. Oxidation of 5-hydroxypyrimidine nucleosides to this compound and its alpha-hydroxy-ketone isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. scribd.com [scribd.com]

- 16. pH-Dependent equilibrium between 5-guanidinohydantoin and iminoallantoin affects nucleotide insertion opposite the DNA lesion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemical Dynamics and Enzymatic Processing of 5-Hydroxyhydantoin Lesions

The following is an in-depth technical guide on 5-Hydroxyhydantoin stereoisomers, designed for researchers and drug development professionals.

Technical Guide & Whitepaper

Executive Summary

This compound (5-OH-Hyd) represents a critical class of non-bulky, oxidatively generated DNA lesions derived primarily from the degradation of cytosine and uracil. Unlike stable oxidation products like 8-oxo-guanine, 5-OH-Hyd exhibits complex stereochemical dynamics, including hemiaminal instability and reversible isomerization to iso-4-hydroxyhydantoin. These lesions act as potent blocks to high-fidelity DNA replication and, if bypassed by translesion synthesis (TLS) polymerases, frequently induce C

Chemical Architecture & Stereoisomerism

The this compound moiety possesses a chiral center at the C5 position. When attached to a 2'-deoxyribose sugar (forming the nucleoside 5-OH-dHyd ), it exists as two distinct diastereomers: (5R)-5-OH-dHyd and (5S)-5-OH-dHyd .[1]

Structural Dynamics

The chemical complexity of 5-OH-dHyd arises from two equilibrium processes:

-

Epimerization: Slow interconversion between the (5R) and (5S) configurations at C5.

-

Isomerization: A reversible

-hydroxy-ketone rearrangement to iso-4-hydroxyhydantoin (iso-4-OH-dHyd), which also exists as two diastereomers.[2]

This dynamic equilibrium complicates isolation and requires specific pH conditions to stabilize the target isomer during study.

Visualization of Isomerization

The following diagram illustrates the oxidative formation and subsequent equilibrium between the 5-hydroxy and iso-4-hydroxy forms.

[3]

Biological Relevance: Mutagenicity & Repair

Replication Blockade

5-OH-dHyd is a non-planar lesion that disrupts base stacking. High-fidelity polymerases (e.g., Pol

Enzymatic Excision (BER)

The primary defense against 5-OH-dHyd is Base Excision Repair (BER).

-

NTH1 (Endonuclease III homolog): The major human glycosylase responsible for excising pyrimidine-derived hydantoins.[4] It recognizes both (5R) and (5S) isomers, though kinetic efficiency may vary.

-

NEIL1 (Nei-like 1): Also excises 5-OH-dHyd.[2] NEIL1 is unique in its ability to excise lesions from single-stranded DNA and bubble structures, suggesting a role in replication-associated repair.[5]

Technical Workflow 1: Synthesis & Purification

Objective: Generate and isolate 5-OH-dHyd diastereomers for biological assay. Note: Direct chemical synthesis of the hemiaminal is unstable. The standard field protocol involves oxidative degradation of the parent nucleoside.

Reagents & Equipment

-

Substrate: 2'-Deoxycytidine (dC) or 2'-Deoxyuridine (dU).[2]

-

Oxidant: Bromine water (Br

) or Fenton chemistry reagents (Fe -

Purification: HPLC with a semi-preparative C18 column (e.g., 5

m, 250 -

Mobile Phase: 10 mM Triethylammonium acetate (TEAA) buffer (pH 6.0) / Acetonitrile.[6][7]

Step-by-Step Protocol

-

Oxidation: Dissolve dC (1 mM) in phosphate buffer (pH 7.4). Add saturated Br

water dropwise at 0°C until a faint yellow color persists (indicating excess). -

Quenching: Remove excess bromine by bubbling N

gas through the solution or adding a trace of sodium bisulfite. -

Incubation: Incubate the mixture at 37°C for 2 hours to allow the intermediate cytosine glycols/bromohydrins to decompose/rearrange into the hydantoin rings.

-

pH Adjustment: Adjust pH to 5.0 using dilute acetic acid. Crucial: Higher pH accelerates isomerization to the iso-form.

-

HPLC Separation:

-

Run an isocratic gradient of 0-2% Acetonitrile in TEAA buffer.

-

Detection: Monitor UV absorbance at 210 nm (hydantoins have low absorbance at 260 nm compared to DNA bases).

-

Collection: Collect the four peaks corresponding to the two 5-OH-dHyd isomers (eluting earlier) and two iso-4-OH-dHyd isomers (eluting later).

-

Validation: Verify structure using LC-MS/MS (Mass shift: -10 Da relative to dC, +6 Da relative to dU, depending on the pathway and hydration).

Technical Workflow 2: Kinetic Excision Assay

Objective: Quantify the excision efficiency of NTH1/NEIL1 on specific 5-OH-Hyd isomers.

Experimental Setup

-

Enzyme: Recombinant human NTH1 or NEIL1 (purified).

-

Substrate: 5'-[

P]-labeled 30-mer oligonucleotide duplex containing a single, site-specific 5-OH-dHyd residue (synthesized via phosphoramidite chemistry using the protected hydantoin monomer, or post-synthetic oxidation).

Protocol

-

Reaction Mix: 10 nM labeled DNA substrate, 20 mM Tris-HCl (pH 7.6), 100 mM KCl, 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA.

-

Initiation: Add enzyme (titrate 1–50 nM) to initiate reaction at 37°C.

-